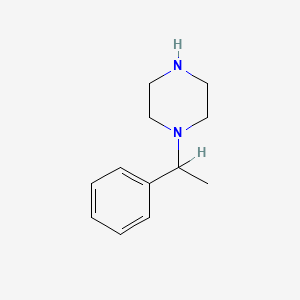

1-(1-Phenylethyl)piperazine

説明

1-(1-Phenylethyl)piperazine is an organic compound with the molecular formula C12H18N2. It consists of a piperazine ring substituted with a phenylethyl group at the nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines, which are then deprotected to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .

化学反応の分析

Alkylation Reactions

Piperazine derivatives undergo alkylation at nitrogen atoms. For 1-(1-Phenylethyl)piperazine, this typically involves nucleophilic substitution with alkyl halides:

Example Reaction :

this compound + Benzyl chloride → N-Benzyl-1-(1-phenylethyl)piperazine

Conditions :

Mechanism :

The secondary amine attacks the electrophilic carbon in benzyl chloride, displacing chloride via SN2. Excess piperazine improves yield by acting as a base to neutralize HCl .

Acylation Reactions

Acylation introduces carbonyl groups, enhancing solubility or modifying bioactivity.

Example Reaction :

this compound + Acetyl chloride → N-Acetyl-1-(1-phenylethyl)piperazine

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0°C → RT

Yield : ~85% (estimated from analogous reactions)

Key Insight :

Acylation is pH-sensitive; TEA neutralizes HCl, shifting equilibrium toward product formation.

Mannich Reactions

Mannich reactions form β-amino carbonyl derivatives, useful in drug design.

Example Reaction :

this compound + Formaldehyde + Cyclohexanone → N-[(1-(1-Phenylethyl)piperazin-1-yl)methyl]cyclohexanone

Conditions :

-

Solvent: Toluene

-

Temperature: Reflux (~110°C)

-

Time: 8 hours

Product Characteristics : -

Melting Point: 205°C

Application :

Mannich adducts exhibit enhanced CNS activity, as seen in σ1 receptor antagonists .

Reductive Cyclization

Piperazines form via reductive cyclization of dioximes, leveraging catalytic hydrogenation:

Example Reaction :

Dioxime → this compound

Conditions :

-

Catalyst: Pd/C or Ra-Ni

-

Pressure: H₂ (1–3 atm)

-

Solvent: Ethanol

Mechanism :

-

Hydrogenolysis of N–O bonds forms diimine intermediates.

Note : Substituents like alkenes or benzylic C–N bonds may require Ra-Ni to avoid side reactions .

Comparative Reactivity Table

Pharmacological Implications

Reactivity directly impacts bioactivity:

-

Alkylation/Acylation : Modifies lipophilicity and receptor binding (e.g., σ1 antagonism ).

-

Mannich Adducts : Enhance blood-brain barrier penetration, critical for CNS-targeted drugs .

Structural Insights

科学的研究の応用

Biological Activities

1-(1-Phenylethyl)piperazine has been investigated for various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Potential: Research indicates its potential to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways .

- Neurological Applications: Its ability to cross the blood-brain barrier suggests potential neuroprotective effects and utility in treating neurological disorders .

Pharmacological Applications

The compound's pharmacological applications are diverse:

- Cancer Treatment: It has been explored as a potential therapeutic agent against various cancer types due to its ability to inhibit cell growth and induce apoptosis.

- Pain Management: As a NaV1.7 inhibitor, it may provide relief from chronic pain conditions by selectively blocking pain pathways .

- Polymer Production: In industry, this compound is utilized in the synthesis of polymers and other materials due to its structural properties.

Table 1: Summary of Biological Activities

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of this compound and related compounds:

Study on Anticancer Activity:

A recent investigation demonstrated that derivatives of piperazine exhibited significant anti-proliferative activity against breast cancer cell lines. This suggests that modifications to the piperazine scaffold can enhance its anticancer properties.

Research on Pain Management:

Another study focused on the development of piperazine amides as inhibitors of NaV1.7, revealing promising results in animal models for pain relief. The structure-activity relationship (SAR) analysis led to the identification of compounds with optimal potency and selectivity over related sodium channels .

Neuroimaging Applications:

Research into isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This opens avenues for using piperazine derivatives in neurological imaging applications .

作用機序

The mechanism of action of 1-(1-Phenylethyl)piperazine involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms .

類似化合物との比較

- 1-(3-Chlorophenyl)piperazine (mCPP)

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- 1-Benzylpiperazine (BZP)

Comparison: 1-(1-Phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 1-(3-Chlorophenyl)piperazine and 1-(3-Trifluoromethylphenyl)piperazine, which are commonly used as recreational drugs, this compound is primarily investigated for its potential therapeutic applications .

生物活性

1-(1-Phenylethyl)piperazine (PEP) is a chemical compound with a piperazine core that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHN and a molecular weight of approximately 190.29 g/mol. Its structure features a piperazine ring with a phenylethyl group attached to one nitrogen atom, which contributes to its unique properties and biological activities. The compound is typically presented as a white crystalline solid that is soluble in water due to its piperazine moiety.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It has been reported to act as a GABA receptor agonist, leading to hyperpolarization of nerve endings, which can result in flaccid paralysis in certain organisms. Additionally, it may influence dopamine and serotonin signaling pathways, suggesting potential implications in mood regulation and neuropharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that piperazine derivatives can inhibit the growth of various pathogens, suggesting that PEP may also possess similar properties .

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer treatment. Piperazine derivatives are known to inhibit cancer cell proliferation, and PEP has been shown to exhibit antitumor activity in certain assays.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound. Below are key findings:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications on the piperazine ring can significantly influence biological activity. For instance, substituents at specific positions on the piperazine ring have been correlated with enhanced solubility and increased potency against target organisms .

特性

IUPAC Name |

1-(1-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBNQKSXWAIBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989730 | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69628-75-7 | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69628-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-phenylethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。